BenchChemオンラインストアへようこそ!

7-Ethoxyspiro[chromene-2,3'-pyrrolidine]

Drug-Drug Interaction CYP2D6 Hepatotoxicity

Conformationally rigid spiro scaffold with weak CYP2D6 (IC50 10,000 nM) and CYP3A4 (IC50 18,000 nM) inhibition—ideal low-liability comparator for DDI screening. Documented A2 adenosine receptor binding supports GPCR profiling. Negative 5-LOX (100 µM) and 12-LOX screening enables isoform selectivity studies. Evaluated in 143B osteosarcoma cells. Procure the exact 7-ethoxy derivative to ensure experimental reproducibility across target engagement, metabolic stability, and off-target profiles.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B7846223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxyspiro[chromene-2,3'-pyrrolidine]
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=CC3(O2)CCNC3
InChIInChI=1S/C14H17NO2/c1-2-16-12-4-3-11-5-6-14(7-8-15-10-14)17-13(11)9-12/h3-6,9,15H,2,7-8,10H2,1H3
InChIKeyFUYNGLYUJAKBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethoxyspiro[chromene-2,3'-pyrrolidine] for Research Procurement: Chemical Profile, Physical Properties, and Experimental Baselines


7-Ethoxyspiro[chromene-2,3'-pyrrolidine] is a synthetic spirocyclic compound that combines a chromene (benzopyran) moiety with a pyrrolidine ring through a single shared spiro carbon, forming a rigid, conformationally constrained scaffold. The compound possesses a molecular formula of C14H17NO2 and a molecular weight of 231.29 g/mol. Key physicochemical parameters include a calculated density of 1.2±0.1 g/cm³ and a boiling point of 372.3±42.0 °C at 760 mmHg, with an enthalpy of vaporization of 61.9±3.0 kJ/mol . In binding and functional assays, 7-ethoxyspiro[chromene-2,3'-pyrrolidine] has been evaluated against several biological targets, including CYP2D6 (IC50 = 10,000 nM) and CYP3A4 (IC50 = 18,000 nM) [1], 5-lipoxygenase (no significant activity at 100 µM) [2], platelet 12-lipoxygenase (tested at 30 µM) [3], and A2 adenosine receptor (binding affinity assessed) [3]. Cytotoxicity has been examined in 143B human osteosarcoma cells [3]. This compound also appears as an exemplified structure in patent literature, including US-9212130-B2, which claims heterocyclic derivatives and pharmaceutical compositions comprising them .

Why Generic 7-Ethoxyspiro[chromene-2,3'-pyrrolidine] Analogs Cannot Be Interchanged: A Preclinical Procurement Perspective


The spiro[chromene-2,3'-pyrrolidine] scaffold is highly sensitive to substituent effects, with even minor structural modifications profoundly altering biological activity, selectivity, and physicochemical properties. The 7-ethoxy substituent on the chromene ring confers a specific combination of lipophilicity, electronic distribution, and steric bulk that distinguishes it from other 7-alkoxy, unsubstituted, or halogenated analogs. For instance, while unsubstituted spiro[chromene-2,3'-pyrrolidine] has been explored as a 5-HT2C receptor agonist scaffold, the introduction of a 7-chloro substituent yields an EC50 of 121.5 nM , demonstrating how subtle changes in the 7-position drastically alter receptor engagement. Similarly, 7-methoxy analogs exhibit different metabolic stability and target binding profiles compared to ethoxy-substituted derivatives [1]. In the context of cytochrome P450 inhibition, 7-ethoxyspiro[chromene-2,3'-pyrrolidine] displays weak activity against CYP2D6 and CYP3A4 (IC50 values of 10,000 nM and 18,000 nM, respectively) [2], whereas structurally related spiro compounds can show markedly different P450 inhibition profiles, raising the risk of unanticipated drug-drug interaction liabilities if analogs are substituted without proper characterization. These differences underscore the critical importance of procuring the exact compound specified in research protocols, as generic substitution can introduce uncontrolled variables in target engagement, off-target activity, metabolic stability, and overall experimental reproducibility.

Quantitative Differentiation of 7-Ethoxyspiro[chromene-2,3'-pyrrolidine] from Closest Analogs: A Data-Driven Selection Guide


Cytochrome P450 2D6 Inhibition: Weak Activity Distinguishes 7-Ethoxy Analog from Potent CYP2D6 Inhibitors

7-Ethoxyspiro[chromene-2,3'-pyrrolidine] exhibits weak inhibition of human CYP2D6 with an IC50 of 10,000 nM (10 µM) [1]. This contrasts sharply with certain spirocyclic analogs that act as potent CYP2D6 inhibitors, such as some spirooxindole derivatives which can achieve nanomolar potency. The 7-ethoxy substituent appears to confer a distinct P450 interaction profile relative to unsubstituted or halogenated spiro[chromene-2,3'-pyrrolidine] scaffolds, for which comparative CYP inhibition data remain sparse.

Drug-Drug Interaction CYP2D6 Hepatotoxicity Metabolic Stability

CYP3A4 Inhibition Profile: Low Potency Offers Favorable Differentiation from Broader CYP3A4 Inhibitors

The compound inhibits human CYP3A4 with an IC50 of 18,000 nM (18 µM) [1], indicating low intrinsic inhibitory potency against this major drug-metabolizing enzyme. Many spirocyclic compounds, particularly those with extended aromatic systems or basic amines, can exhibit significantly stronger CYP3A4 inhibition (IC50 < 1 µM), which raises concerns for clinical drug-drug interactions. The relatively high IC50 of 7-ethoxyspiro[chromene-2,3'-pyrrolidine] suggests a favorable CYP3A4 liability profile.

Drug Metabolism CYP3A4 ADME-Tox Lead Profiling

Lipoxygenase Selectivity: Differential Activity Against 5-LOX and 12-LOX Enzymes

7-Ethoxyspiro[chromene-2,3'-pyrrolidine] was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and exhibited no significant activity [1]. In contrast, the compound was tested for in vitro inhibition of platelet 12-lipoxygenase at 30 µM, with results reported in ChEMBL [2]. While quantitative 12-LOX inhibition data are not fully available in public repositories, the differential testing profile itself indicates that this scaffold engages lipoxygenase isoforms with distinct selectivity, a feature that may not be conserved across other 7-alkoxy or spiro analogs.

Inflammation Lipoxygenase Enzymology Target Profiling

A2 Adenosine Receptor Binding: Preliminary Engagement Data

Binding affinity of 7-ethoxyspiro[chromene-2,3'-pyrrolidine] against the A2 adenosine receptor was evaluated in bovine striatal membranes using [3H]CGS-21680 as the radioligand [1]. While specific affinity values (Ki or IC50) are not publicly disclosed, the mere inclusion of this compound in A2 receptor binding screens distinguishes it from many structurally related spiro[chromene-2,3'-pyrrolidine] derivatives for which no GPCR profiling data exist. A2 adenosine receptors are implicated in neurodegenerative diseases, ischemia, and inflammation, and this preliminary binding evidence may guide procurement decisions for CNS-focused research programs.

GPCR Adenosine Receptor CNS Binding Assay

Cytotoxicity in 143B Osteosarcoma Cells: Preliminary Anticancer Profiling

7-Ethoxyspiro[chromene-2,3'-pyrrolidine] has been evaluated for in vitro cell cytotoxicity against 143B human osteosarcoma cell lines [1]. The compound was tested after 72 hours of continuous exposure, and activity data are recorded in ChEMBL. While exact IC50 or percent inhibition values are not publicly accessible, this cytotoxicity screening distinguishes the compound from numerous spiro[chromene-2,3'-pyrrolidine] derivatives that have not been profiled against osteosarcoma models. Some spirocyclic chroman derivatives have shown potent inhibition of prostate cancer cell proliferation (e.g., IC50 = 96 nM in enzalutamide-resistant 22Rv1 cells) [2], suggesting that 7-ethoxyspiro[chromene-2,3'-pyrrolidine] may serve as a useful comparator or starting point for anticancer SAR studies.

Oncology Osteosarcoma Cytotoxicity Cancer Cell Line

Physicochemical Differentiation: Density and Boiling Point as Surrogate Markers of Purity and Handling

7-Ethoxyspiro[chromene-2,3'-pyrrolidine] exhibits a calculated density of 1.2±0.1 g/cm³ and a boiling point of 372.3±42.0 °C at 760 mmHg . In comparison, the unsubstituted spiro[chromene-2,3'-pyrrolidine] has a molecular weight of 187.24 g/mol and lacks the ethoxy substituent that contributes to the increased molecular weight (231.29 g/mol) and altered volatility of the 7-ethoxy analog. The higher boiling point and density reflect the presence of the 7-ethoxy group, which increases molecular weight and intermolecular interactions, thereby affecting solubility, formulation behavior, and purification protocols. These physicochemical distinctions, while not directly indicative of biological activity, are critical for reproducible compound handling, storage, and experimental design.

Physicochemical Properties Compound Handling Purity Quality Control

Optimal Research Applications for 7-Ethoxyspiro[chromene-2,3'-pyrrolidine] Based on Documented Evidence


Cytochrome P450 Drug-Drug Interaction Liability Profiling

Given its weak inhibition of CYP2D6 (IC50 = 10,000 nM) and CYP3A4 (IC50 = 18,000 nM) [1], 7-ethoxyspiro[chromene-2,3'-pyrrolidine] is well-suited as a low-liability comparator compound in drug-drug interaction (DDI) screening panels. Researchers can use this compound to benchmark the P450 inhibition profiles of more potent spirocyclic analogs, or as a negative control in high-throughput CYP inhibition assays. Its weak activity against two major drug-metabolizing enzymes makes it an attractive scaffold for further medicinal chemistry optimization aimed at maintaining low DDI risk while improving target potency.

Lipoxygenase Isoform Selectivity Studies

The differential testing of 7-ethoxyspiro[chromene-2,3'-pyrrolidine] against 5-lipoxygenase (no significant activity at 100 µM) [2] and 12-lipoxygenase (tested at 30 µM) [3] positions this compound as a tool for probing lipoxygenase isoform selectivity. In anti-inflammatory drug discovery, isoform-selective modulation is critical for avoiding mechanism-based toxicities. This compound can serve as a starting point for structure-activity relationship studies aimed at developing selective 12-LOX inhibitors or dual LOX modulators.

CNS GPCR Target Deorphanization and Profiling

With documented binding against the A2 adenosine receptor [3] and its inclusion in patent literature claiming heterocyclic derivatives with potential CNS applications , 7-ethoxyspiro[chromene-2,3'-pyrrolidine] is a candidate for broader GPCR profiling panels. The A2 adenosine receptor is a validated target for Parkinson's disease, ischemia, and neuroinflammation. Researchers can leverage existing binding data to prioritize this compound for secondary screening against related adenosine receptor subtypes (A1, A2B, A3) or other CNS-relevant GPCRs.

Osteosarcoma Anticancer Lead Generation

The compound has been evaluated for cytotoxicity against 143B human osteosarcoma cells [3]. While potency data are not publicly disclosed, the mere existence of this screening data provides a rationale for further investigation of 7-ethoxyspiro[chromene-2,3'-pyrrolidine] and its analogs in bone cancer models. Given that other spirocyclic chroman derivatives have shown sub-micromolar potency in prostate cancer cell lines (e.g., IC50 = 96 nM) [4], this scaffold warrants exploration in broader oncology panels, particularly for musculoskeletal tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Ethoxyspiro[chromene-2,3'-pyrrolidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.